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Compound of Interest

Compound Name: 3,5-Dichlorotoluene

Cat. No.: B1293413 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,5-
dichlorotoluene, a crucial intermediate in the synthesis of various pharmaceuticals and

agrochemicals. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their

acquisition.

Spectroscopic Data Summary
The quantitative spectroscopic data for 3,5-dichlorotoluene is summarized in the tables below

for easy reference and comparison.

¹H NMR (Proton NMR) Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.26 t (triplet) 1H H-4

7.10 d (doublet) 2H H-2, H-6

2.33 s (singlet) 3H -CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)
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¹³C NMR (Carbon NMR) Data
Chemical Shift (δ) ppm Assignment

139.5 C-1

135.0 C-3, C-5

129.8 C-4

126.9 C-2, C-6

21.2 -CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity

Assignment (Vibrational
Mode)

3075 Weak Aromatic C-H Stretch

2925 Weak Aliphatic C-H Stretch (-CH₃)

1575 Strong C=C Aromatic Ring Stretch

1450 Medium Asymmetric -CH₃ Bend

1380 Medium Symmetric -CH₃ Bend

850 Strong
C-H Out-of-Plane Bend

(Aromatic)

780 Strong C-Cl Stretch

Mass Spectrometry (MS) Data
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m/z Relative Abundance Assignment

162 ~65% [M+2]⁺˙ (Isotope Peak)

160 100% [M]⁺˙ (Molecular Ion)

125 High [M - Cl]⁺

89 Moderate [C₇H₅]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 3,5-dichlorotoluene.

Methodology:

Sample Preparation:

Approximately 10-20 mg of crystalline 3,5-dichlorotoluene was accurately weighed and

dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry NMR tube.[1]

The sample was gently agitated to ensure complete dissolution.

Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0

ppm).

Instrumentation:

Spectra were acquired on a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16
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Relaxation Delay: 1.0 s

Spectral Width: 16 ppm

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled single-pulse sequence.

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 250 ppm

Data Processing:

The acquired Free Induction Decays (FIDs) were Fourier transformed.

Phase and baseline corrections were applied to the resulting spectra.

Chemical shifts were referenced to the TMS signal.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of 3,5-dichlorotoluene.

Methodology:

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of crystalline 3,5-dichlorotoluene was finely ground in an agate

mortar and pestle.[2][3]

The ground sample was then intimately mixed with approximately 100-200 mg of dry, IR-

grade potassium bromide (KBr).[2][3]

The mixture was transferred to a pellet die and pressed under high pressure

(approximately 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[2][4]
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Instrumentation:

A Fourier Transform Infrared (FT-IR) spectrometer was used for analysis.

Data Acquisition:

A background spectrum of a pure KBr pellet was first recorded.

The sample pellet was then placed in the spectrometer's sample holder.

The spectrum was recorded in the range of 4000-400 cm⁻¹.

The final spectrum was presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic

fragments of 3,5-dichlorotoluene.

Methodology:

Sample Introduction:

A small amount of the 3,5-dichlorotoluene sample was introduced into the mass

spectrometer via a direct insertion probe or by gas chromatography (GC-MS).

Ionization:

Electron Ionization (EI) was employed as the ionization technique.

The sample molecules were bombarded with a beam of high-energy electrons (typically 70

eV), leading to the formation of a molecular ion and subsequent fragmentation.[5]

Mass Analysis:

The resulting ions were accelerated and separated based on their mass-to-charge (m/z)

ratio using a quadrupole mass analyzer.

Detection:
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An electron multiplier detector was used to detect the separated ions.

The resulting mass spectrum was plotted as relative abundance versus m/z.
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Caption: Logical workflow for the spectroscopic analysis of 3,5-Dichlorotoluene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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